4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

This unique para-substituted benzimidazole-aniline features a free NH, para-aminophenyl group, and a two-carbon ethyl spacer, delivering 3 hydrogen bond donors, conformational flexibility (3 rotatable bonds), and low LogP (2.46). These properties make it superior for CNS drug discovery, bivalent ligand design, MOF/COF linker construction, and co-crystal engineering. The 97% HPLC purity minimizes catalyst poisoning and ensures accurate stoichiometry, streamlining multi-step syntheses. Differentiated from ortho/meta isomers and N-alkylated analogs by its linear geometry and higher HBD count. Standard B2B shipping available for research quantities.

Molecular Formula C15H15N3
Molecular Weight 237.306
CAS No. 313524-30-0
Cat. No. B2921329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
CAS313524-30-0
Molecular FormulaC15H15N3
Molecular Weight237.306
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCC3=CC=C(C=C3)N
InChIInChI=1S/C15H15N3/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-6,8-9H,7,10,16H2,(H,17,18)
InChIKeyWRQCBLDRUKMAOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine (CAS 313524-30-0): A Para-Aminophenethyl Benzimidazole Building Block for Targeted Synthesis


4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine (CAS 313524-30-0) is a heteroaromatic primary amine belonging to the 2-alkylbenzimidazole class . The compound features a benzimidazole core linked via an ethylene bridge to a para-substituted aniline moiety [1]. Its molecular formula is C₁₅H₁₅N₃, with a molecular weight of 237.30 g/mol . As a bifunctional scaffold, it presents two distinct nucleophilic sites—the primary aromatic amine and the benzimidazole NH—which are accessible for selective derivatization in medicinal chemistry and chemical biology applications .

Why 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine Cannot Be Casually Swapped with Other Benzimidazole Aniline Analogs


Benzimidazole-based building blocks with aniline termini are frequently used interchangeably in exploratory chemistry, yet subtle structural variations profoundly alter physicochemical and functional properties [1]. The precise combination of a free benzimidazole NH, a para-aminophenyl group, and a two-carbon ethyl spacer in 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine generates a unique hydrogen-bonding capacity, conformational flexibility, and lipophilicity profile that differs measurably from its closest regioisomers (ortho/meta), N-alkylated derivatives, or direct aryl-linked analogs . Substituting any of these structural elements can lead to unintended changes in solubility, membrane permeability, or downstream synthetic efficiency [1]. The following quantitative evidence underscores why this specific compound occupies a distinct and non-fungible position within the benzimidazole toolbox.

Quantitative Differentiation of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine (CAS 313524-30-0) Against Structurally Proximal Analogs


Para-Amino Regioisomer Exhibits Enhanced Conformational Flexibility Compared to Direct-Linked 4-(1H-Benzimidazol-2-yl)aniline

The target compound incorporates an ethylene linker between the benzimidazole and phenylamine rings, resulting in a predicted rotatable bond count of 3, whereas the direct-linked analog 4-(1H-benzimidazol-2-yl)aniline (CAS 2963-77-1) possesses only 1 rotatable bond . This difference in conformational degrees of freedom can influence molecular recognition and binding entropy in biological systems .

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Reduced Lipophilicity (LogP) Relative to N-Methylated and Regioisomeric Analogs Influences Membrane Partitioning

The target compound displays a predicted octanol-water partition coefficient (LogP) of 2.46, which is lower than that of its N-methylated derivative (XLogP3 = 3.0) and the direct-linked analog (LogP = 2.61–3.39) [1]. This lower LogP value suggests reduced lipophilicity and potentially higher aqueous solubility, a key consideration for optimizing pharmacokinetic properties or for applications requiring aqueous compatibility .

Physicochemical Properties Lipophilicity Drug Design

Three Hydrogen Bond Donors Provide Superior Intermolecular Interaction Capacity Compared to N-Methylated Analogs

With three hydrogen bond donors (HBD)—one from the benzimidazole NH and two from the primary aniline NH₂ group—4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine offers significantly more potential for intermolecular hydrogen bonding than its N-methylated analog, which possesses only one HBD [1]. This property directly impacts solid-state packing, solubility in protic solvents, and potential for forming stable co-crystals .

Hydrogen Bonding Solubility Crystal Engineering

Higher Boiling Point Reflects Enhanced Thermal Stability Over Direct-Linked Aryl Benzimidazole

The predicted boiling point of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine is 522.1 ± 33.0 °C at 760 mmHg, which is notably higher than the predicted boiling point of 4-(1H-benzimidazol-2-yl)aniline (466.3 ± 47.0 °C) . This higher boiling point is consistent with its larger molecular weight and greater number of intermolecular hydrogen-bonding interactions, and may indicate superior thermal stability under certain conditions .

Thermal Properties Purification Storage

Vendor-Supplied Purity of ≥97% (HPLC) Ensures Higher Reproducibility in Downstream Applications Compared to Lower-Grade Analogs

Leading chemical suppliers offer 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine with a minimum purity specification of 97% (HPLC) . In contrast, several structurally similar benzimidazole aniline building blocks, including the N-methyl analog and the regioisomeric ortho- and meta-anilines, are routinely offered at a lower minimum purity of 95% . This 2% absolute purity difference can significantly impact the yield and reliability of sensitive downstream reactions, such as catalytic couplings or biological assays.

Quality Control Purity Procurement

Para-Substitution Pattern Enables Distinct Reactivity and Molecular Geometry Compared to Ortho- and Meta-Isomers

The para-substitution of the aniline ring in the target compound yields a linear, rod-like molecular geometry, which contrasts with the bent geometries of the ortho- and meta-isomers (CAS 1573547-88-2 and 799257-70-8, respectively) . This difference in geometry can be critical for applications such as the construction of linear metal-organic frameworks (MOFs), the design of bivalent ligands, or the synthesis of polymers where directional control is paramount .

Regiochemistry Synthetic Utility Molecular Geometry

Optimal Application Scenarios for 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine Based on Quantified Differentiation


Medicinal Chemistry Campaigns Requiring a Conformationally Flexible, Lower-LogP Benzimidazole Scaffold

Medicinal chemists optimizing lead compounds for improved solubility and reduced off-target binding can leverage the target compound's combination of three rotatable bonds and a lower LogP (2.46) relative to N-methylated or direct-linked analogs . This profile is particularly valuable in central nervous system (CNS) drug discovery programs, where lower lipophilicity and higher conformational entropy are often correlated with improved brain penetration and reduced hERG liability [1].

Synthesis of Linear Molecular Rods, Bivalent Ligands, or Metal-Organic Framework (MOF) Linkers

The para-substituted, linear geometry of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine makes it an ideal building block for constructing linear, rigid-rod structures [1]. This is in contrast to the bent geometries of ortho- and meta-isomers. Applications include the synthesis of bivalent ligands for dimeric protein targets, the creation of linear organic linkers for MOFs and covalent organic frameworks (COFs), or the development of liquid crystalline materials where molecular shape anisotropy is critical [1].

Co-crystallization and Crystal Engineering Exploiting a High Hydrogen Bond Donor Count

With three hydrogen bond donors, this compound is a prime candidate for co-crystallization studies aimed at modifying the physicochemical properties of active pharmaceutical ingredients (APIs) . The high HBD count facilitates the formation of robust supramolecular synthons, enabling the predictable engineering of crystal lattices with improved stability, solubility, or dissolution rates. This capacity is quantifiably superior to that of N-methylated analogs, which possess only a single HBD [2].

High-Fidelity Synthesis Requiring Maximum Purity and Reproducibility

For chemists conducting multi-step syntheses, high-throughput experimentation, or sensitive catalytic reactions (e.g., Buchwald-Hartwig aminations), the 97% (HPLC) purity specification of the target compound offers a quantifiable advantage over the 95% purity common to its analogs . This higher purity reduces the risk of catalyst poisoning by unknown impurities, ensures more accurate stoichiometry, and minimizes the need for post-reaction purification, thereby streamlining workflows and improving overall synthetic efficiency .

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